Product packaging for Fmoc-D-His(MBom)-OH(Cat. No.:CAS No. 2389078-38-8)

Fmoc-D-His(MBom)-OH

Cat. No.: B6286261
CAS No.: 2389078-38-8
M. Wt: 527.6 g/mol
InChI Key: ZJJYOCFDPUIRQS-MUUNZHRXSA-N
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Description

The Role of Histidine Residues in Complex Peptide Architectures

Histidine is a unique proteinogenic amino acid, distinguished by its imidazole (B134444) side chain. creative-proteomics.com This heterocyclic functional group imparts a range of critical properties to peptides and proteins. With a pKa value near physiological pH (~6.0), the imidazole ring can act as both a proton donor and acceptor, allowing it to function as a versatile catalytic residue in the active sites of many enzymes, such as serine proteases. pressbooks.pubnih.gov This acid/base activity is crucial for reactions involving proton transfer. pressbooks.pub

Furthermore, the nitrogen atoms in the imidazole ring are excellent chelators of metal ions, including zinc, copper, and cobalt. nih.govrsc.org This property is fundamental to the structure and function of numerous metalloproteins, such as zinc finger proteins involved in DNA binding and carbonic anhydrase. nih.govrsc.org The aromatic nature of the imidazole ring also allows it to participate in π-π stacking interactions, contributing to the stabilization of folded peptide and protein structures. rsc.org Histidine's multifaceted nature makes it a key modulator of molecular self-assembly and an essential component in the design of bioactive peptides and functional biomaterials. researchgate.net

Stereochemical Integrity Challenges in Histidine-Containing Peptide Synthesis

Despite its importance, histidine is notoriously one of the most problematic amino acids to incorporate during stepwise peptide synthesis. nih.govacs.org The primary challenges stem from the reactivity of its imidazole side chain, which can lead to side reactions and, most critically, to a loss of stereochemical integrity through racemization.

Racemization, the conversion of a chiral amino acid from its L- or D-form into a mixture of both, is a significant risk during the activation step of peptide coupling. mdpi.com For histidine, this process is autocatalyzed by the imidazole side chain itself. issuu.com The mechanism involves the lone pair of electrons on the unprotected π-nitrogen (Nπ) of the imidazole ring, which is positioned to abstract the acidic proton from the α-carbon of the activated histidine residue. mdpi.comamazonaws.com This abstraction forms a planar, achiral enolate intermediate. amazonaws.com Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both the desired enantiomer and its undesired epimer. mdpi.comresearchgate.net This side reaction is particularly pronounced when using base-mediated coupling reagents and can be exacerbated by factors that prolong the lifetime of the activated state, such as slow coupling reactions or steric hindrance. nih.govamazonaws.com

Beyond promoting racemization, the nucleophilic nature of the unprotected imidazole ring can interfere with the coupling process. The side chain can react with the activated carboxylic acid of the incoming amino acid, forming an acyl-imidazole intermediate. peptide.compeptide.com While this intermediate is often reactive enough to be reversed in a subsequent coupling step, its formation temporarily consumes the activated amino acid, reducing the efficiency of the desired peptide bond formation and potentially leading to incomplete couplings. peptide.compeptide.com To ensure complete and efficient synthesis, the reactivity of the imidazole side chain must be effectively masked.

Mechanisms of Racemization in Histidine Derivatives

Historical Context of Histidine Protecting Groups in Fmoc Strategy

The development of solid-phase peptide synthesis has seen two major strategies: the Boc/Bzl (tert-butoxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methods. semanticscholar.orgcsic.es The Fmoc/tBu strategy, introduced in the 1970s, became the method of choice for many applications due to its use of milder, base-labile Nα-protection, which is compatible with a wider range of sensitive and modified peptides. semanticscholar.orgpeptide.com

In the context of Fmoc chemistry, the selection of a suitable permanent protecting group for the histidine side chain has been a persistent issue. nih.gov For many years, the standard derivative has been Fmoc-His(Trt)-OH, where the bulky trityl (Trt) group protects the τ-nitrogen (Nτ) of the imidazole ring. amazonaws.com While the Trt group effectively prevents N-acylation side reactions, its placement on the sterically more accessible Nτ position does little to shield the catalytically active Nπ-position, offering only minor suppression of racemization. issuu.comamazonaws.com Other protecting groups developed primarily for Boc chemistry, such as benzyloxymethyl (Bom), were found to be effective at suppressing racemization but were incompatible with the orthogonal protection scheme of the Fmoc strategy. peptide.comrsc.org The search for a protecting group that could reliably prevent racemization while being fully compatible with Fmoc/tBu chemistry remained a key challenge. nih.gov

Rationale for the Development and Investigation of Nπ-4-Methoxybenzyloxymethyl (MBom) Protection for D-Histidine

To address the shortcomings of existing protecting groups, the 4-methoxybenzyloxymethyl (MBom) group was developed and applied to the Nπ-position of histidine. researchgate.netnih.gov The rationale for this specific design is twofold:

Positional Protection: Placing the protecting group on the Nπ-nitrogen directly blocks the atom responsible for initiating the racemization mechanism. researchgate.netnih.gov By preventing the Nπ lone pair from abstracting the α-proton, the formation of the problematic enolate intermediate is effectively suppressed. researchgate.net

Chemical Compatibility: The MBom group was designed to be stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but readily cleavable by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin. researchgate.netnih.gov This makes it fully compatible with the standard Fmoc/tBu strategy. nih.gov

Studies have shown that Fmoc-His(MBom)-OH significantly reduces the risk of racemization compared to the standard Fmoc-His(Trt)-OH, especially under forcing conditions such as elevated temperatures used in microwave-assisted SPPS. nih.govnih.gov For instance, in one study comparing the two derivatives under microwave heating at 80°C, the Nτ-Trt protected histidine resulted in 16.6% racemization, whereas the Nπ-MBom group yielded only 0.8%. nih.gov This makes Fmoc-D-His(MBom)-OH an invaluable building block for the synthesis of D-histidine-containing peptides where maintaining high optical purity is critical. nih.gov While the synthesis of Fmoc-His(MBom)-OH is more complex and costly than the Trt derivative, its superior performance in preventing racemization justifies its use in the synthesis of advanced and challenging peptide sequences. nih.govamazonaws.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name (2R)-3-[1-(4-methoxybenzyloxymethyl)-1H-imidazol-4-yl]-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acid
Molecular Formula C₃₀H₂₉N₃O₆ sigmaaldrich.com
Molecular Weight 527.57 g/mol sigmaaldrich.com
Appearance White powder

| Functional Groups | Nα-Fmoc, Nπ-MBom | iris-biotech.de |

Table 2: Comparative Racemization of Histidine Derivatives in Peptide Synthesis

Histidine Derivative Coupling Conditions % Racemization (D-Isomer Formation) Source
Fmoc-His(Trt)-OH HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) 7.8% nih.gov
Fmoc-His(MBom)-OH HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) 0.3% nih.gov
Fmoc-His(Trt)-OH Microwave Heating (80°C) 16.6% nih.gov
Fmoc-His(MBom)-OH Microwave Heating (80°C) 0.8% nih.gov
Fmoc-Cys(Trt)-OH Microwave Heating (80°C) 26.6% nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation
9-fluorenylmethyloxycarbonyl Fmoc
tert-butoxycarbonyl Boc
4-methoxybenzyloxymethyl MBom
Triphenylmethyl Trt
Benzyloxymethyl Bom
2,4-dinitrophenyl Dnp
Tosyl Tos
Trifluoroacetic acid TFA
Diisopropylcarbodiimide DIC
1-Hydroxybenzotriazole (B26582) HOBt
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate HCTU

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H29N3O6 B6286261 Fmoc-D-His(MBom)-OH CAS No. 2389078-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-15-21(31-18-33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJYOCFDPUIRQS-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COCN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc D His Mbom Oh

Regioselective Functionalization of the D-Histidine Imidazole (B134444) Ring

The imidazole side chain of histidine possesses two nitrogen atoms, designated as Nπ and Nτ, both of which are nucleophilic. rsc.org However, their reactivity and steric accessibility differ. In the context of peptide synthesis, undesired side reactions and racemization can be promoted by the unprotected Nτ nitrogen. issuu.com Therefore, regioselective protection of the imidazole ring is a critical first step. The goal is to introduce a protecting group specifically at the Nπ position to mitigate these issues. researchgate.netnih.gov This selective functionalization is often challenging because the Nτ position is generally more sterically accessible and thus more prone to reaction. issuu.com Various strategies have been developed to achieve the desired Nπ-substitution, often involving multi-step procedures that may include the temporary protection of other functional groups on the histidine molecule. bris.ac.uk

Introduction of the Nπ-4-Methoxybenzyloxymethyl (MBom) Moiety

The 4-methoxybenzyloxymethyl (MBom) group is introduced to the Nπ position of the D-histidine imidazole ring. nih.gov This protecting group has proven effective in preventing racemization during the activation and coupling of the histidine residue, a common problem when using other protecting group strategies. researchgate.netsemanticscholar.org The introduction of the MBom group is typically achieved by reacting a suitably protected D-histidine derivative with 4-methoxybenzyloxymethyl chloride. The regioselectivity of this reaction, favoring the Nπ position, is a key aspect of the synthesis. nih.gov The Nπ-MBom group is stable under the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions at the end of the peptide synthesis. researchgate.netnih.gov

Nα-Fluorenylmethyloxycarbonyl (Fmoc) Derivatization

Following the protection of the imidazole side chain, the α-amino group of D-His(MBom)-OH is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group widely used in SPPS. wikipedia.org Its introduction is typically accomplished by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions. wikipedia.org Fmoc-OSu is often preferred as it can lead to fewer side reactions and is easier to control. The Fmoc group is stable to the acidic conditions that may be used to remove other protecting groups, allowing for orthogonal protection strategies in complex peptide synthesis. wikipedia.org

ReagentDescription
Fmoc-OSu 9-fluorenylmethylsuccinimidyl carbonate, a common reagent for introducing the Fmoc protecting group.
Fmoc-Cl 9-fluorenylmethyloxycarbonyl chloride, another reagent used for Fmoc protection.

Isomer Separation and Purification Strategies

The synthesis of Fmoc-D-His(MBom)-OH can result in a mixture of isomers, including regioisomers (Nπ vs. Nτ substitution) and stereoisomers (D- and L-enantiomers). Therefore, effective separation and purification methods are essential to obtain the desired high-purity product.

Crystallization-Based Approaches for Regioisomer Resolution

A significant advantage of the synthetic route to Fmoc-His(MBom)-OH is the ability to separate the desired Nπ-isomer from the undesired Nτ-isomer through crystallization. nih.gov This method provides a facile and scalable purification procedure, avoiding the need for silica (B1680970) gel column chromatography which can be less efficient for large-scale production. nih.gov The difference in the physical properties of the two regioisomers allows for the selective crystallization of the Nπ-Fmoc-His(MBom)-OH, leading to a product with high regioisomeric purity. nih.gov

TechniquePurpose
Crystallization Separation of Nπ and Nτ regioisomers. nih.gov
Chiral HPLC Separation of D and L stereoisomers.
Reverse-Phase HPLC Assessment of overall chemical purity. semanticscholar.org

Application of Fmoc D His Mbom Oh in Peptide Construction Methodologies

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-D-His(MBom)-OH is predominantly utilized within the framework of Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This strategy is the most common method for preparing synthetic peptides and relies on the orthogonal protection of the temporary N-alpha-Fmoc group and acid-labile side-chain protecting groups.

Conventional Fmoc SPPS Applications

In conventional Fmoc SPPS, this compound is employed as a standard building block for incorporating a D-histidine residue into a growing peptide chain. peptide.comiris-biotech.de The synthesis cycle involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This is followed by the coupling of the next amino acid, in this case, this compound.

The MBom group on the π-nitrogen of the imidazole (B134444) ring is specifically designed to be stable to the repetitive mild basic conditions required for Fmoc group removal. researchgate.net This stability prevents unwanted side reactions on the histidine side chain throughout the synthesis. Furthermore, the MBom group is cleaved under the standard final cleavage conditions using strong acids like trifluoroacetic acid (TFA), which also cleaves the peptide from the solid support and removes other side-chain protecting groups. iris-biotech.de

Utility in Microwave-Assisted SPPS (MW-SPPS)

The application of microwave energy to accelerate coupling and deprotection steps in SPPS (MW-SPPS) has become increasingly popular for reducing synthesis times. However, the elevated temperatures used in MW-SPPS can significantly increase the risk of racemization, especially for sensitive amino acids like histidine. iris-biotech.de

This compound has proven to be exceptionally valuable in this context. The Nπ-MBom protecting group effectively suppresses the primary mechanism of histidine racemization, which involves the abstraction of the alpha-proton by the unprotected π-nitrogen of the imidazole ring. amazonaws.comnih.gov Research has demonstrated that using Fmoc-His(MBom)-OH in MW-SPPS, even at high temperatures such as 80°C or 90°C, results in remarkably low levels of epimerization. amazonaws.comnih.gov For instance, one study comparing Fmoc-His(Trt)-OH with Fmoc-His(MBom)-OH during microwave heating at 80°C showed a drastic reduction in racemization from 16.6% with the Trityl (Trt) protected version to just 0.8% with the MBom protected amino acid. nih.gov This makes this compound a preferred derivative for rapid, high-temperature peptide synthesis. peptide.com

Strategies for Solution-Phase Peptide Synthesis

While predominantly used in SPPS, the properties of this compound also lend themselves to solution-phase peptide synthesis, particularly in convergent or fragment condensation strategies. peptide.compeptide.com In a convergent synthesis, smaller protected peptide fragments are synthesized independently (often via SPPS) and then coupled together in solution to form the final, larger peptide.

A key advantage of the MBom group in this approach is its stability towards mildly acidic conditions that are used to cleave protected peptides from highly acid-sensitive resins, such as 2-chlorotrityl chloride resin. peptide.com For example, a protected peptide fragment containing His(MBom) can be detached from the resin using a weak acid solution (e.g., 1% TFA in dichloromethane). peptide.compeptide.com Under these conditions, the MBom group remains intact on the histidine residue, while the peptide is cleaved from the support. This fully protected fragment can then be purified and used in a subsequent solution-phase coupling reaction. This strategy avoids the challenges of synthesizing very long peptides through a purely linear, stepwise approach.

Mitigation of Histidine Racemization during Peptide Coupling

The primary driver for the development and adoption of this compound is the pronounced tendency of histidine to racemize during the activation step of peptide coupling. nih.govsemanticscholar.org The unprotected π-nitrogen of the imidazole side chain can act as an internal base, facilitating the removal of the Cα-proton and leading to a loss of stereochemical integrity. amazonaws.com The MBom group, by protecting this π-nitrogen, directly obstructs this pathway.

Comparative Efficacy of MBom Protection against Nτ-Trityl and Other Protecting Groups

The most common side-chain protecting group for histidine in Fmoc chemistry is the N-tau-trityl (Trt) group. While the bulky Trt group provides some steric hindrance, it does not protect the catalytically active π-nitrogen and is therefore less effective at preventing racemization. amazonaws.com Comparative studies have consistently shown the superiority of the Nπ-MBom group.

In one key experiment using HCTU/6-Cl-HOBt/DIPEA activation, racemization of Fmoc-His(Trt)-OH increased from 1% with no preactivation to 7.8% after a 5-minute preactivation. nih.gov In stark contrast, Fmoc-His(MBom)-OH under the same conditions showed only 0.3% racemization after 5 minutes of preactivation. nih.gov Other Nπ-protecting groups like t-butoxymethyl (Bum) and 1-adamantyloxymethyl (Adom) have also been developed to address this issue, but MBom remains a highly effective and widely studied option. nih.gov

Table 1: Comparative Racemization of Histidine Derivatives This interactive table summarizes research findings on the level of racemization observed with different histidine side-chain protecting groups under various coupling conditions.

Histidine Derivative Coupling Conditions Racemization (%)
Fmoc-His(Trt)-OH HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) 7.8
Fmoc-His(MBom)-OH HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) 0.3
Fmoc-His(Trt)-OH MW-SPPS (80°C) 16.6
Fmoc-His(MBom)-OH MW-SPPS (80°C) 0.8
Fmoc-His(Boc)-OH MW-SPPS (90°C) 0.81

Optimization of Coupling Conditions to Preserve D-Histidine Stereochemistry

Beyond the choice of protecting group, the selection of coupling reagents and reaction conditions is crucial for maintaining the stereochemical purity of D-histidine. While the MBom group is highly effective, optimizing coupling protocols can further minimize racemization risk.

For instance, using carbodiimide-based coupling reagents such as diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can create more acidic coupling conditions, which are generally sufficient to maintain stereochemistry even with the less robust Fmoc-His(Trt)-OH at ambient temperatures. nih.govsemanticscholar.org However, when using more basic conditions involving reagents like HCTU and bases such as diisopropylethylamine (DIPEA), the risk of racemization increases significantly, making the use of this compound essential for achieving high chiral purity. nih.gov Therefore, the combination of the Nπ-MBom protecting group with optimized, less basic coupling conditions provides the most robust strategy for incorporating D-histidine without compromising its stereochemical integrity. nih.govsemanticscholar.org

Role in Convergent Peptide Synthesis and Fragment Condensation

Convergent peptide synthesis is an advanced strategy for assembling large peptides and small proteins. Unlike the linear, stepwise addition of single amino acids, this method involves the independent synthesis of several protected peptide fragments, which are subsequently coupled together in a solution or solid phase to form the final, full-length peptide. This approach can circumvent challenges associated with long stepwise syntheses, such as cumulative yield loss and difficult purifications. The success of fragment condensation hinges on the ability to generate fully protected peptide segments and to couple them with minimal risk of racemization, particularly at the C-terminal residue of the activating fragment.

This compound is particularly well-suited for this methodology due to two key properties of the 4-methoxybenzyloxymethyl (MBom) protecting group: its stability under conditions used to cleave fragments from highly acid-labile resins and its exceptional ability to suppress racemization during fragment activation and coupling. nih.govnih.gov

A critical step in convergent synthesis is the preparation of protected peptide fragments. This is often achieved by synthesizing the peptide on a super acid-labile solid support, such as a 2-chlorotrityl chloride resin. The protected peptide can then be cleaved from this resin under very mild acidic conditions, leaving the side-chain protecting groups, including the Nπ-MBom group on the histidine residue, fully intact. nih.goviris-biotech.de Research has demonstrated that the MBom group remains attached to the imidazole ring when treated with weak acids like 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which is a common condition for cleaving peptides from these sensitive resins. nih.goviris-biotech.de This stability contrasts with the more labile trityl (Trt) group, which can be partially cleaved under similar conditions, thereby complicating the synthesis. iris-biotech.de

Furthermore, the prevention of racemization is paramount during the condensation of peptide fragments. The C-terminal amino acid of one fragment must be activated for coupling to the N-terminal amine of another, a step that carries a high risk of epimerization, especially for a residue as notoriously prone to racemization as histidine. nih.govsemanticscholar.org The Nπ-protection offered by the MBom group effectively shields the imidazole ring, which is responsible for catalyzing the racemization pathway. nih.govresearchgate.net

Detailed studies have quantified the superior performance of the MBom protecting group in maintaining the chiral integrity of the histidine residue compared to the commonly used Nτ-trityl (Trt) group, especially under demanding coupling conditions.

Table 1: Comparison of Histidine Racemization with Different Side-Chain Protection

Coupling Conditions Protecting Group Preactivation Time Racemization (%) Source(s)
HCTU/6-Cl-HOBt/DIPEA Activation Nτ-Trt 0 min 1.0% nih.gov
HCTU/6-Cl-HOBt/DIPEA Activation Nτ-Trt 5 min 7.8% nih.gov
HCTU/6-Cl-HOBt/DIPEA Activation Nπ-MBom 5 min 0.3% nih.gov
Microwave Heating (80°C) with Base-Mediated Coupling Nτ-Trt N/A 16.6% nih.govsemanticscholar.org

This table presents data for L-histidine derivatives, but the principles of racemization suppression apply equally to D-histidine derivatives.

The data clearly illustrates that under both standard and aggressive, heat-assisted coupling protocols, the Nπ-MBom group significantly reduces the level of epimerization. nih.govsemanticscholar.org This feature is indispensable in fragment condensation, where coupling reactions can be sluggish and may require stronger activation conditions or longer reaction times, thereby increasing the risk of racemization. The ability to maintain stereochemical purity ensures that the final condensed peptide has the correct and desired biological activity.

Deprotection Chemistry and Management of Side Reactions

Acid-Lability Profile of the Nπ-MBom Protecting Group

The Nπ-MBom group is an acetal-type protecting group designed for its lability under acidic conditions, typically those used for the final cleavage of the peptide from the resin and concomitant removal of side-chain protecting groups in Fmoc-based SPPS. chimia.chresearchgate.net It is readily cleaved by strong acids such as trifluoroacetic acid (TFA). sigmaaldrich.comresearchgate.netug.edu.pl The acid-lability of the MBom group is comparable to that of the widely used trityl (Trt) group. ub.edu

This characteristic makes it compatible with the standard Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), and the permanent side-chain protecting groups, including the Nπ-MBom group, are removed in the final acidic cleavage step. researchgate.netpeptide.com The Nπ-MBom group is stable to the basic conditions used for Fmoc group removal, with a reported half-life of 84 hours in 20% piperidine (B6355638) in DMF, ensuring its integrity throughout the peptide chain elongation process. ug.edu.pl

Furthermore, the MBom group's acid sensitivity allows for its retention during the detachment of protected peptide segments from highly acid-sensitive linkers using weak acids, such as 1% TFA in dichloromethane (B109758), which is beneficial in convergent synthesis strategies. researchgate.net

Identification and Characterization of Cleavage By-products

Despite its advantages, the acidolytic cleavage of the Nπ-MBom group is associated with the generation of reactive by-products that can lead to undesirable modifications of the target peptide. researchgate.netnih.gov

Formation of Formaldehyde (B43269) and Methoxybenzyl Cation

The primary side reaction during the acidic deprotection of the His(MBom) residue is the release of formaldehyde (HCHO) and a 4-methoxybenzyl cation. researchgate.netnih.govsigmaaldrich.com This occurs upon the acid-catalyzed breakdown of the 4-methoxybenzyloxymethyl moiety.

The generation of these reactive species poses a significant challenge, as they can react with nucleophilic residues within the peptide sequence. researchgate.netsigmaaldrich.com Formaldehyde, a highly reactive electrophile, can lead to the formylation of free amino groups or the formation of thiazolidine (B150603) derivatives with N-terminal cysteine residues. ug.edu.plwiley-vch.de The methoxybenzyl cation is an alkylating agent that can modify susceptible residues such as tryptophan and cysteine. nih.govsigmaaldrich.com

Scavenger Strategies for By-product Suppression

To prevent the deleterious effects of the cleavage by-products, specific scavenger molecules are added to the cleavage cocktail. These scavengers react with and neutralize the formaldehyde and carbocations, preventing them from modifying the peptide.

Application of Methoxyamine Hydrochloride (MeONH2·HCl)

Methoxyamine hydrochloride has been identified as a highly effective scavenger for formaldehyde. researchgate.netchimia.chresearchgate.net It is routinely recommended for inclusion in the TFA cleavage cocktail when deprotecting peptides containing His(MBom) residues. researchgate.netnih.gov Methoxyamine reacts with the liberated formaldehyde, forming methoxyamine oxime, a stable and unreactive species, thus effectively preventing formaldehyde-induced side reactions. researchgate.netchimia.ch The addition of approximately 5 equivalents of methoxyamine hydrochloride is a common strategy to ensure complete scavenging. sigmaaldrich.comresearchgate.net

Table 1: Effect of Methoxyamine Hydrochloride on By-product Formation

Condition By-product Formation Reference
Standard TFA treatment Side reactions associated with formaldehyde observed researchgate.net
TFA treatment with MeONH2·HCl Side reactions effectively prevented/suppressed researchgate.netchimia.chresearchgate.net

Evaluation of Thiol-Based and Other Scavenging Reagents

While methoxyamine hydrochloride is the primary scavenger for formaldehyde, thiol-based scavengers are also crucial components of cleavage cocktails, particularly for trapping carbocations like the methoxybenzyl cation. sigmaaldrich.compolypeptide.com Reagents such as 1,2-ethanedithiol (B43112) (EDT), 1,4-butanedithiol (B72698) (BDT), and p-thiocresol are commonly used. researchgate.netnih.gov These thiols can also react with formaldehyde but are primarily included to prevent the alkylation of sensitive residues like tryptophan and cysteine by the methoxybenzyl cation. sigmaaldrich.compeptide.com

However, the choice of scavenger requires careful consideration. For instance, while thioanisole (B89551) is effective, its cation adducts can potentially alkylate the indole (B1671886) ring of tryptophan. The combination of scavengers in the cleavage cocktail is therefore optimized to address the specific by-products generated from all protecting groups present in the peptide. For peptides containing His(MBom), a cocktail containing both methoxyamine hydrochloride and a thiol scavenger is often employed. sigmaaldrich.comresearchgate.net

Table 2: Common Scavengers and Their Primary Targets in Deprotection Cocktails

Scavenger Primary Target By-product(s) References
Methoxyamine Hydrochloride Formaldehyde researchgate.netchimia.chresearchgate.net
1,2-Ethanedithiol (EDT) Carbocations, Formaldehyde ug.edu.plresearchgate.net
p-Thiocresol Carbocations
Thioanisole Carbocations peptide.comrsc.org
Triisopropylsilane (TIS) Trityl cations, other carbocations polypeptide.comresearchgate.net

Advanced Analytical Characterization in Research Applications

Methodologies for Assessing Stereochemical Purity of Synthesized Peptides

One of the most critical challenges in peptide synthesis is maintaining the stereochemical purity of the incorporated amino acids. For peptides containing D-amino acids, it is equally important to prevent epimerization to the corresponding L-isomer. The π-nitrogen of the histidine imidazole (B134444) ring can catalyze racemization during the activation step of coupling. chimia.chnih.gov The MBom protecting group is employed to block this nitrogen, thereby preserving the optical purity of the histidine residue during peptide bond formation. chimia.chresearchgate.net

Research comparing Fmoc-His(MBom)-OH with the more conventional Fmoc-His(Trt)-OH has demonstrated the superiority of the MBom group in suppressing racemization, particularly under aggressive coupling conditions or with base-mediated coupling reagents. researchgate.net For instance, studies using activating agents like HCTU/6-Cl-HOBt/DIPEA have shown a significant reduction in the formation of the undesired epimer when Fmoc-His(MBom)-OH is used. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary tools for quantifying the extent of racemization in synthetic peptides. These methods are capable of separating diastereomers, such as a target peptide containing D-His(MBom) from its epimeric L-His(MBom) version.

To assess racemization, a model peptide is often synthesized, and the resulting crude product is analyzed by reverse-phase HPLC or UPLC. bris.ac.uk The chromatogram can resolve the desired peptide from its diastereomer, allowing for precise quantification. For example, a study on the synthesis of the model peptide Z-Ala-His-Pro-OH demonstrated that HPLC could effectively separate the L-His and D-His epimers, allowing for the detection of as little as 0.3% of the undesired diastereomer. bris.ac.uk While this specific study used a different protecting group, the methodology is directly applicable.

UPLC analysis offers higher resolution and faster analysis times compared to traditional HPLC. In comparative studies of different histidine derivatives, UPLC has been used to quantify D-isomer formation under various coupling conditions, such as elevated temperatures. amazonaws.com These analyses consistently show that derivatives with π-nitrogen protection, like Fmoc-His(MBom)-OH, result in significantly lower levels of epimerization compared to those with τ-nitrogen protection like Fmoc-His(Trt)-OH. amazonaws.com

Table 1: Comparative Racemization of Histidine Derivatives During Liraglutide Synthesis Fragment Coupling (Illustrative Data Based on Findings for Similar Protected Derivatives amazonaws.com)
Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C, 10 min6.80%
Fmoc-His(Trt)-OH90 °C, 2 min>16.00%
Fmoc-His(Boc)-OH (similar π-protection benefits)50 °C, 10 min0.18%
Fmoc-His(Boc)-OH (similar π-protection benefits)90 °C, 2 min0.81%

This table illustrates the significant reduction in racemization achieved with π-protected histidine derivatives, a key feature of Fmoc-His(MBom)-OH, especially under heat-assisted synthesis conditions. amazonaws.com

Evaluation of Overall Peptide Purity and Synthesis Yield

HPLC and UPLC are again the standard methods for evaluating the purity of the crude peptide product. kcl.ac.uk The chromatogram reveals the percentage of the target peptide relative to all other impurities. Peptides synthesized using Fmoc-His(MBom)-OH generally exhibit high crude purity due to the suppression of racemization and other side reactions associated with the histidine residue. chimia.ch In comparative syntheses, peptides incorporating His(MBom) often show cleaner crude profiles than those using His(Trt). amazonaws.com

However, the cleavage of the MBom group requires specific scavengers to prevent side reactions. The MBom group releases formaldehyde (B43269) upon acidolytic cleavage, which can cause formylation of free amino groups. chimia.ch The addition of scavengers like methoxyamine hydrochloride is necessary to trap the liberated formaldehyde and ensure a clean final product. chimia.chresearchgate.net

Spectroscopic and Chromatographic Validation of Intermediates and Final Peptide Structures (e.g., NMR, Mass Spectrometry)

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural validation of peptide intermediates and the final product.

Mass Spectrometry (MS) is routinely coupled with liquid chromatography (LC-MS) to confirm the molecular weight of the synthesized peptide. kcl.ac.ukrsc.org This analysis verifies the successful incorporation of all amino acids, including Fmoc-D-His(MBom)-OH, and can identify impurities such as deletion sequences or incompletely deprotected peptides. edqm.eu High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition of the peptide. During a "bottom-up" analysis approach, the peptide can be enzymatically digested and the resulting fragments analyzed by MS/MS to confirm the amino acid sequence. edqm.eu

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. While ¹H-NMR can be complex for large peptides, it is highly effective for analyzing smaller peptides or protected intermediates. bris.ac.uk NMR can be used to confirm the presence of the MBom protecting group on the histidine side chain in an intermediate and its successful removal in the final peptide. Furthermore, NMR is a powerful tool for detecting and quantifying racemization, as the signals for protons in diastereomeric peptides often have distinct chemical shifts. bris.ac.uk For example, specific proton signals adjacent to the chiral center of the histidine residue can be monitored to distinguish between the D- and L-configurations.

Solution Stability Studies of this compound and Protected Peptide Segments

In automated peptide synthesis, amino acid solutions may be stored for several days. Therefore, the stability of the protected amino acid derivative in the synthesis solvent (typically DMF) is crucial. amazonaws.com Instability can lead to the degradation of the amino acid, resulting in lower coupling efficiency and the incorporation of impurities.

Studies comparing the solution stability of various Fmoc-histidine derivatives have shown that Fmoc-His(π-Mbom)-OH exhibits excellent stability. amazonaws.com When dissolved in DMF and stored under atmospheric conditions, Fmoc-His(π-Mbom)-OH solutions show minimal degradation over extended periods. UPLC analysis has demonstrated that it can retain over 99% purity after 10 days in a DMF solution. amazonaws.com This is a significant advantage over Fmoc-His(Trt)-OH, which can show noticeable discoloration and degradation within 24 hours. amazonaws.com

Table 2: Purity of Fmoc-Histidine Derivatives in DMF (0.2 M) After 10 Days amazonaws.com
Histidine DerivativeInitial AppearanceAppearance After 10 DaysPurity by UPLC After 10 Days
Fmoc-His(Trt)-OHColorless solutionIntense discoloration (yellow/brown)Significant degradation, multiple impurity peaks
Fmoc-His(π-Mbom)-OHColorless solutionSlightly yellow>99%
Fmoc-His(Boc)-OHColorless solutionColorless>99%

This high solution stability ensures reliable and consistent incorporation of the D-His(MBom) residue throughout lengthy or high-throughput solid-phase peptide synthesis campaigns.

Mechanistic and Structural Insights into Mbom Protection Strategy

Steric and Electronic Effects of the MBom Group on Imidazole (B134444) Reactivity

The MBom group, attached to the π-nitrogen of the histidine imidazole ring, exerts both steric and electronic effects that modulate the reactivity of the side chain. researchgate.netiris-biotech.de

Steric Hindrance: The bulky nature of the MBom group provides a physical shield around the π-nitrogen. This steric hindrance plays a crucial role in preventing unwanted side reactions, a common issue with unprotected or inadequately protected histidine residues. peptide.com While the trityl (Trt) group, another common protecting group, also offers steric bulk, its placement on the τ-nitrogen is less effective at preventing certain side reactions. nih.govamazonaws.com The strategic positioning of the MBom group on the π-nitrogen directly obstructs the approach of reactants to this site. researchgate.netamazonaws.com

Suppression of Imidazole N-Acylation during Peptide Bond Formation

A significant challenge in peptide synthesis involving histidine is the acylation of the imidazole side chain. peptide.com The unprotected imidazole ring is nucleophilic and can react with the activated carboxyl group of the incoming amino acid, leading to the formation of an acyl-imidazole intermediate. peptide.com While this intermediate is often reactive enough to be cleaved in a subsequent coupling step, its formation consumes the activated amino acid, necessitating the use of excess reagents to ensure the reaction goes to completion. peptide.com

The MBom group on the π-nitrogen effectively prevents this side reaction. peptide.com By physically blocking the π-nitrogen, the MBom group sterically hinders the approach of the activated carboxyl group, thus suppressing N-acylation. researchgate.netpeptide.com This leads to a more efficient and cleaner peptide bond formation process.

Influence on Alpha-Hydrogen Acidity and Enolization Pathways

One of the most critical issues in peptide synthesis with histidine is the high propensity for racemization. researchgate.netsigmaaldrich.com This occurs because the lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the acidic alpha-hydrogen of the activated histidine residue. amazonaws.comsigmaaldrich.com This deprotonation leads to the formation of a planar and achiral enolate intermediate. amazonaws.com Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers and compromising the stereochemical integrity of the final peptide. researchgate.netamazonaws.com

The placement of the MBom group on the π-nitrogen is a highly effective strategy to mitigate this problem. researchgate.netiris-biotech.depeptide.com By blocking the basic π-nitrogen, the MBom group prevents the intramolecular abstraction of the alpha-hydrogen, thereby suppressing the formation of the enolate intermediate and significantly reducing the risk of racemization. researchgate.netamazonaws.com This is a key advantage over protecting groups like Trt, which are attached to the τ-nitrogen and offer only minimal protection against this racemization pathway. nih.govamazonaws.comsigmaaldrich.com

Studies have demonstrated the superior performance of Fmoc-His(MBom)-OH in minimizing racemization compared to Fmoc-His(Trt)-OH, especially under conditions known to promote this side reaction, such as elevated temperatures or the use of certain activation reagents. nih.govsigmaaldrich.com For example, under microwave heating at 80°C, histidine protected with a τ-Trt group showed 16.6% racemization, whereas the π-MBom protected histidine showed only 0.8%. nih.govsigmaaldrich.com Similarly, with HCTU/6-Cl-HOBt/DIPEA activation, Fmoc-His(Trt)-OH led to 7.8% D-His formation, while Fmoc-His(MBom)-OH resulted in only 0.3%. nih.govsigmaaldrich.com

Table 1: Racemization of Histidine Derivatives Under Various Conditions

Histidine DerivativeActivation ConditionsTemperatureRacemization (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (4/4/8), 5 min pre-activationRoom Temperature7.8 nih.gov
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (4/4/8), 5 min pre-activationRoom Temperature0.3 nih.gov
Fmoc-His(Trt)-OHMicrowave80°C16.6 nih.govsigmaaldrich.com
Fmoc-His(MBom)-OHMicrowave80°C0.8 nih.govsigmaaldrich.com
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (4/4/8), 1 min pre-activationRoom Temperature8.0 semanticscholar.org
Fmoc-Cys(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (4/4/8), 1 min pre-activationRoom Temperature0.4 semanticscholar.org

This significant reduction in racemization underscores the critical role of the MBom group's strategic placement in controlling the acidity of the alpha-hydrogen and preventing detrimental enolization pathways.

Design and Engineering of D Histidine Containing Peptide Architectures

Impact of D-Amino Acid Incorporation on Peptide Conformation and Structural Stability

Key Impacts of D-Amino Acid Incorporation:

Induction of β-turns and β-hairpins: D-amino acids, particularly D-proline, are known to facilitate the formation of β-turns and β-hairpins, which are crucial structural motifs in many biologically active peptides. researchgate.netrsc.org

Disruption of α-helices: Placing a D-amino acid within a sequence of L-amino acids can act as a helix breaker, leading to a kink or termination of the helical structure. researchgate.net Conversely, a sequence of all D-amino acids can form a stable left-handed α-helix. nih.gov

Enhanced Proteolytic Stability: A primary advantage of incorporating D-amino acids is the increased resistance of the resulting peptide to enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.govjpt.com This enhanced stability is a critical factor in the development of peptide-based therapeutics. jpt.com

Modulation of Self-Assembly: In the context of peptide-based biomaterials, the chirality of the constituent amino acids plays a crucial role in their self-assembly into higher-order structures like hydrogels and fibrils. nih.gov The introduction of D-amino acids can alter the intermolecular interactions, leading to different nanostructured materials. nih.gov

A study on a membrane-active antimicrobial peptide demonstrated that D-amino acid substitutions at the termini had minimal impact on the α-helical structure and maintained antimicrobial activity, while substitutions in the middle of the sequence disrupted the helix and abolished activity. nih.gov This highlights the position-dependent effects of D-amino acid incorporation.

Strategies for Constructing Peptides with Defined Chiral Centers at Histidine Residues

The synthesis of peptides containing D-histidine requires careful selection of protecting groups to prevent racemization and other side reactions during solid-phase peptide synthesis (SPPS). The imidazole (B134444) side chain of histidine is nucleophilic and can catalyze epimerization at the α-carbon, particularly during the activation step of coupling.

Protecting Groups for Histidine in Fmoc-SPPS:

The choice of protecting group for the imidazole nitrogen is critical. Several protecting groups are commonly used, each with its own advantages and disadvantages in terms of stability and cleavage conditions.

Protecting GroupKey FeaturesCleavage Conditions
Boc (tert-Butoxycarbonyl) Good solubility, minimal racemization during coupling. Stable to mild base (piperidine), cleaved by strong acid (e.g., TFA).
Trt (Trityl) Widely used, but can have poor solubility in some solvents and higher risk of racemization. Acid-labile, typically removed with TFA.
Mmt (Monomethoxytrityl) More acid-labile than Trt.Cleaved under milder acidic conditions than Trt.
Clt (2-Chlorotrityl) More stable than Trt, useful for the synthesis of protected peptide fragments. iris-biotech.deCleaved with 90% TFA and thiol scavengers. iris-biotech.de
MBom (4-Methoxybenzyloxymethyl) Found to prevent side-chain-induced racemization, even at elevated temperatures. iris-biotech.de Remains stable under mildly acidic conditions. iris-biotech.deRequires specific scavengers like Reagent K or MeONH2*HCl with thiophenol for cleavage. iris-biotech.de

The use of Fmoc-D-His(MBom)-OH is particularly advantageous for preventing racemization during the incorporation of the D-histidine residue, especially in microwave-assisted SPPS where elevated temperatures are used. iris-biotech.de

The general strategy for synthesizing peptides with D-histidine using Fmoc-SPPS involves the sequential coupling of Fmoc-protected amino acids to a solid support. pacific.edu The Fmoc group is removed with a mild base, and the next Fmoc-amino acid is coupled. For the incorporation of D-histidine, a suitably protected derivative like this compound is used. After the peptide chain is assembled, it is cleaved from the resin, and all protecting groups are removed, typically with a strong acid cocktail.

Research Applications in Peptidomimetic Design Incorporating D-Histidine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability, bioavailability, and receptor selectivity. frontiersin.org The incorporation of D-histidine is a valuable tool in the design of peptidomimetics.

Applications in Peptidomimetic Design:

Enhanced Biological Activity: By inducing specific conformations, D-histidine can help to lock the peptide into a bioactive structure, leading to higher affinity and selectivity for its biological target. The introduction of D-amino acids can have significant, and sometimes unexpected, effects on the therapeutic activity of a peptide. nih.gov

Improved Pharmacokinetics: The increased resistance to enzymatic degradation conferred by D-amino acids leads to a longer in-vivo half-life, which is a desirable property for therapeutic peptides. jpt.com

Development of Novel Antimicrobial Peptides: Histidine-rich peptides are a class of antimicrobial peptides (AMPs) with potent activity. frontiersin.org Designing peptidomimetics based on these sequences, including the incorporation of D-histidine, can lead to new antimicrobial agents with improved stability and efficacy. frontiersin.org

Probing Protein-Protein Interactions: Peptides containing D-histidine can be used as probes to study the stereochemical requirements of protein-protein interactions. By systematically replacing L-histidine with D-histidine, researchers can map the critical residues and their required stereochemistry for binding.

For example, research has shown that the catalytic influence of both L- and D-histidine can dramatically increase the formation of dipeptides under prebiotic conditions. nih.gov This highlights the fundamental role of histidine's stereochemistry in peptide chemistry.

Considerations for D-Histidine Peptide Segment Assembly in Complex Biomolecular Systems

The assembly of peptide segments containing D-histidine into more complex biomolecular systems, such as multi-domain proteins or peptide-based nanomaterials, requires careful consideration of the structural and chemical consequences of incorporating this non-natural amino acid.

Key Considerations:

Self-Assembly Processes: The self-assembly of peptides is driven by a complex interplay of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. aip.org The introduction of D-histidine can alter these interactions, leading to changes in the morphology and properties of the resulting self-assembled materials. ucl.ac.uk For instance, the inclusion of aromatic amino acids in histidine-based peptides has been shown to promote the formation of β-sheet structures and amyloid-like fibrils. acs.org

Metal Ion Coordination: The imidazole side chain of histidine is a well-known ligand for metal ions. mdpi.com The stereochemistry of the histidine residue can influence the coordination geometry and stability of the resulting metal-peptide complex. This is an important consideration in the design of metalloenzymes and metal-responsive biomaterials.

Synthesis and Purification: The synthesis of complex biomolecular systems containing D-histidine can be challenging. The choice of protecting groups and coupling strategies must be carefully optimized to avoid side reactions and ensure the integrity of the final product. Purification of the target molecule from a complex mixture of byproducts can also be a significant hurdle.

Q & A

Q. What are the roles of the Fmoc and MBom protecting groups in Fmoc-D-His(MBom)-OH during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting agent for the α-amino group, enabling stepwise peptide elongation in solid-phase synthesis. It is removed under mild basic conditions (e.g., 20% piperidine in DMF). The MBom (4-methoxybenzyloxymethyl) group protects the imidazole side chain of histidine, preventing undesired side reactions (e.g., metal coordination or alkylation) during coupling. Deprotection of MBom requires strong acids like trifluoroacetic acid (TFA) with scavengers to quench reactive intermediates .

Q. What is the recommended protocol for synthesizing this compound?

Synthesis involves:

  • Amino group protection : Reacting D-histidine with Fmoc-Cl in the presence of a base (e.g., Na₂CO₃).
  • Imidazole protection : Introducing the MBom group via methoxybenzyl chloride under basic conditions (e.g., NaH).
  • Purification : Chromatographic techniques (e.g., RP-HPLC) to achieve ≥97% purity, validated by optical rotation ([α]²²/D -85.0°, c = 1% in chloroform) and melting point (141–146°C) .

Q. How can researchers verify the optical purity of this compound?

Use reverse-phase HPLC with a chiral column (e.g., Chiral MX(2)-RH) and a mobile phase of acetonitrile-water-acetic acid (500:500:1). Detection at 220 nm ensures optimal sensitivity. External standard or area normalization methods can quantify optical isomers, with detection limits as low as 0.049 μg·mL⁻¹ .

Advanced Research Questions

Q. How does the MBom group compare to Trt or Boc for histidine side-chain protection in Fmoc-SPPS?

  • MBom : Offers superior suppression of racemization during coupling but requires harsh deprotection (TFA) and may generate methoxybenzyl cations, leading to alkylation side reactions.
  • Trt (Trityl) : Easier removal (mild TFA) but higher racemization risk under basic conditions.
  • Boc (tert-butyloxycarbonyl) : Requires even stronger acids (e.g., HF) for deprotection, limiting compatibility with sensitive residues. Selection depends on synthesis goals: MBom is preferred for minimizing racemization, while Trt suits workflows prioritizing mild cleavage .

Q. What strategies mitigate side reactions during MBom deprotection?

  • Scavengers : Add 2% triisopropylsilane (TIPS) or water to TFA to trap methoxybenzyl cations and prevent alkylation of Trp, Tyr, or Met residues.
  • Low-temperature cleavage : Perform deprotection at 0–4°C to reduce reactivity of electrophilic intermediates.
  • Alternative protecting groups : Consider Fmoc-His(Trt)-OH if side reactions persist, though this increases racemization risk .

Q. How can racemization be minimized during this compound incorporation into peptides?

  • Coupling conditions : Use coupling agents like DIC/HOBt at ambient temperature (20–25°C) under slightly acidic conditions (pH ~6).
  • Monitoring : Perform Kaiser tests or analytical HPLC after each coupling step to detect racemization early.
  • Time optimization : Limit coupling durations to <2 hours to reduce base-induced epimerization .

Q. What validation parameters are critical for quantifying this compound in enantiomeric mixtures?

Validate HPLC methods using:

  • Linearity : Over 0.15–2.93 μg·mL⁻¹ (r² ≥ 0.9999).
  • Precision : RSD <1% for intraday/interday replicates.
  • Accuracy : Recovery rates of 95–100% via spiked samples.
  • Robustness : Test column temperature (±2°C), flow rate (±0.1 mL·min⁻¹), and mobile phase composition (±10% acetonitrile) .

Methodological Challenges & Solutions

Q. How can researchers adapt existing HPLC methods for this compound analysis?

Modify chromatographic conditions as follows:

  • Column : Chiral MX(2)-RH (4.6 × 250 mm, 5 μm).
  • Mobile phase : Adjust acetonitrile:water ratio (e.g., 480:520 or 520:480) to optimize resolution (R ≥2.0).
  • Detection : Use UV at 220 nm for maximum sensitivity. Validate with system suitability tests (theoretical plates >3500, tailing factor <1.1) .

Q. What steps ensure reproducibility in synthesizing this compound?

  • Batch consistency : Use standardized reagents (≥99% purity) and monitor reaction progress via TLC or LC-MS.
  • Purification : Employ preparative HPLC with C18 columns and acetonitrile/water gradients.
  • Characterization : Validate identity via [α]D, melting point, and ¹H/¹³C NMR .

Troubleshooting

Q. Why might this compound exhibit low coupling efficiency in SPPS?

Potential causes include:

  • Incomplete deprotection : Ensure Fmoc removal with fresh piperidine (20% in DMF, 2 × 5 min).
  • Aggregation : Use chaotropic agents (e.g., 0.1 M HOBt in DMF) to solubilize protected residues.
  • Side-chain interference : Confirm MBom protection integrity via LC-MS before coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.